molecular formula C9H15ClN4O4S B12513059 3-methyl-5-(piperazin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid hydrochloride

3-methyl-5-(piperazin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid hydrochloride

Cat. No.: B12513059
M. Wt: 310.76 g/mol
InChI Key: COKZJDPTPSUOBM-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at positions 3, 4, and 5 with a methyl group, a carboxylic acid (as a hydrochloride salt), and a piperazinylsulfonyl moiety, respectively. The hydrochloride salt enhances aqueous solubility, while the sulfonamide-linked piperazine group may improve bioavailability and target binding in pharmacological contexts.

Properties

Molecular Formula

C9H15ClN4O4S

Molecular Weight

310.76 g/mol

IUPAC Name

5-methyl-3-piperazin-1-ylsulfonyl-1H-pyrazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H14N4O4S.ClH/c1-6-7(9(14)15)8(12-11-6)18(16,17)13-4-2-10-3-5-13;/h10H,2-5H2,1H3,(H,11,12)(H,14,15);1H

InChI Key

COKZJDPTPSUOBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)S(=O)(=O)N2CCNCC2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(piperazine-1-sulfonyl)-1H-pyrazole-4-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Piperazine Sulfonyl Group: The piperazine sulfonyl group is introduced via a sulfonylation reaction, where piperazine reacts with a sulfonyl chloride derivative.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-(piperazine-1-sulfonyl)-1H-pyrazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-methyl-5-(piperazine-1-sulfonyl)-1H-pyrazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-5-(piperazine-1-sulfonyl)-1H-pyrazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The piperazine sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The carboxylic acid moiety may also play a role in binding to active sites of proteins, affecting their function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key attributes of the target compound with two structurally related pyrazole derivatives:

Compound Name Substituents (Position) Functional Groups Melting Point (°C) Synthesis Yield Notes
3-Methyl-5-(piperazin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid hydrochloride 3-Me, 5-(piperazin-1-ylsulfonyl) Carboxylic acid (HCl salt) Not reported Not available Enhanced solubility via HCl salt
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid 1-Ph, 3-Ph, 5-Me Carboxylic acid 136 80% Synthesized via ester hydrolysis
Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride 3-Me, 5-Ph Ethyl ester (HCl salt) Not reported Discontinued Min. 95% purity; discontinued

Key Observations:

  • Substituent Effects : The target compound’s piperazinylsulfonyl group contrasts with phenyl () or phenyl-ester () substituents. Piperazine sulfonamides are associated with improved water solubility and hydrogen-bonding capacity, which may enhance pharmacokinetic profiles compared to hydrophobic phenyl groups.
  • Functional Groups : The carboxylic acid in the target compound and ’s derivative allows for salt formation (e.g., HCl), whereas the ester in ’s compound is more lipophilic but less stable in biological systems.
  • Synthesis: The target compound likely requires sulfonylation and piperazine coupling steps, which are more complex than the ester hydrolysis used for ’s compound .

Physicochemical and Pharmacological Implications

  • Solubility : The hydrochloride salt and polar sulfonamide group in the target compound likely confer higher aqueous solubility than phenyl-substituted analogs.
  • Bioactivity: Piperazine sulfonamides are prevalent in drugs targeting serotonin receptors or carbonic anhydrases.
  • Stability : Ester derivatives () are prone to hydrolysis, whereas carboxylic acids (target and ) offer greater metabolic stability.

Research Findings and Limitations

  • Synthetic Challenges : Introducing the piperazinylsulfonyl group may require multi-step reactions, contrasting with the straightforward hydrolysis in .
  • Data Gaps : Experimental data on the target compound’s melting point, solubility, and bioactivity are absent in the provided evidence, necessitating further studies.
  • Structural Insights : Computational modeling or crystallography (e.g., using SHELX software ) could elucidate binding modes and confirm solubility advantages.

Biological Activity

3-Methyl-5-(piperazin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-methyl-5-(piperazin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid hydrochloride can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₄O₄S
  • Molecular Weight : 342.38 g/mol
  • IUPAC Name : 3-methyl-5-(piperazin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid hydrochloride

This compound features a pyrazole ring, which is known for its diverse biological activities, and a piperazine moiety that enhances its pharmacological profile.

Antiviral Properties

Research has indicated that pyrazole derivatives possess antiviral activity, particularly against HIV. A study focused on the structure-activity relationship of pyrazole compounds demonstrated that modifications to the pyrazole ring can significantly affect their efficacy against HIV replication. The compound's sulfonamide group may enhance its interaction with viral targets, potentially leading to improved antiviral activity .

Anticancer Activity

Pyrazole derivatives have also been investigated for their anticancer properties. The presence of the piperazine ring may contribute to the compound's ability to inhibit cancer cell proliferation. In vitro studies have shown that similar pyrazole compounds exhibit cytotoxic effects on various cancer cell lines, indicating that 3-methyl-5-(piperazin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid hydrochloride could be a candidate for further anticancer research .

Structure-Activity Relationship (SAR)

The biological activity of 3-methyl-5-(piperazin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid hydrochloride can be attributed to specific structural features:

Structural Feature Impact on Activity
Pyrazole RingEssential for antiviral and anticancer activity
Piperazine MoietyEnhances solubility and bioavailability
Sulfonamide GroupPotentially increases binding affinity to targets
Carboxylic Acid GroupMay facilitate interaction with biological receptors

Case Study 1: Antiviral Screening

In a screening of pyrazole derivatives for antiviral activity, compounds similar to 3-methyl-5-(piperazin-1-ylsulfonyl)-1H-pyrazole were tested against HIV. The results indicated that modifications at the piperazine position significantly influenced antiviral potency, with some derivatives achieving over 70% inhibition of viral replication at low concentrations .

Case Study 2: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results showed that compounds with similar structures to 3-methyl-5-(piperazin-1-ylsulfonyl)-1H-pyrazole exhibited IC50 values in the micromolar range, suggesting significant anticancer potential . The mechanism of action was hypothesized to involve apoptosis induction and cell cycle arrest.

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